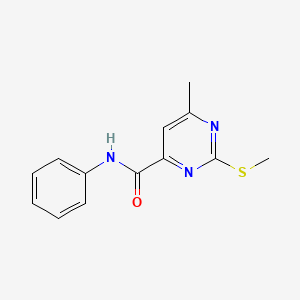
6-methyl-2-(methylsulfanyl)-N-phenylpyrimidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-methyl-2-(methylsulfanyl)-N-phenylpyrimidine-4-carboxamide is a chemical compound that belongs to the pyrimidine family. It is a white crystalline solid that has a molecular weight of 305.39 g/mol. This compound has been studied extensively due to its potential applications in the field of medicinal chemistry.
Wirkmechanismus
The mechanism of action of 6-methyl-2-(methylsulfanyl)-N-phenylpyrimidine-4-carboxamide is not fully understood. However, it has been suggested that this compound inhibits the growth of cancer cells by inducing apoptosis, which is a process of programmed cell death. It has also been found to inhibit the activity of various enzymes that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
6-methyl-2-(methylsulfanyl)-N-phenylpyrimidine-4-carboxamide has been found to have various biochemical and physiological effects. It has been found to inhibit the activity of various enzymes, such as topoisomerase II, which is involved in the replication of DNA. This compound has also been found to inhibit the activity of various signaling pathways that are involved in the growth and proliferation of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 6-methyl-2-(methylsulfanyl)-N-phenylpyrimidine-4-carboxamide in lab experiments is its potential anticancer activity. This compound has been found to be effective against various types of cancer, which makes it a promising candidate for further research. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which can make it difficult to work with.
Zukünftige Richtungen
There are several future directions for the research on 6-methyl-2-(methylsulfanyl)-N-phenylpyrimidine-4-carboxamide. One of the directions is to study the mechanism of action of this compound in more detail. Another direction is to study the potential applications of this compound in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, the development of novel derivatives of this compound with improved solubility and bioavailability is another potential direction for future research.
Conclusion:
In conclusion, 6-methyl-2-(methylsulfanyl)-N-phenylpyrimidine-4-carboxamide is a promising compound that has potential applications in the field of medicinal chemistry. It has been found to exhibit anticancer, antitumor, and antiproliferative activities. The synthesis of this compound can be carried out using various methods. However, one of the limitations of using this compound in lab experiments is its limited solubility in water. There are several future directions for the research on this compound, including the study of its mechanism of action and the development of novel derivatives with improved solubility and bioavailability.
Synthesemethoden
The synthesis of 6-methyl-2-(methylsulfanyl)-N-phenylpyrimidine-4-carboxamide can be carried out using various methods. One of the most commonly used methods is the reaction of 2-amino-6-methylpyrimidine with methylsulfonyl chloride, followed by the reaction of the resulting compound with phenyl isocyanate. The final product can be obtained by recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
6-methyl-2-(methylsulfanyl)-N-phenylpyrimidine-4-carboxamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit anticancer, antitumor, and antiproliferative activities. This compound has also been found to be effective against various types of cancer, such as breast cancer, lung cancer, and colon cancer.
Eigenschaften
IUPAC Name |
6-methyl-2-methylsulfanyl-N-phenylpyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3OS/c1-9-8-11(16-13(14-9)18-2)12(17)15-10-6-4-3-5-7-10/h3-8H,1-2H3,(H,15,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZXWLHBWTNOPDE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SC)C(=O)NC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-methyl-2-(methylsulfanyl)-N-phenylpyrimidine-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Benzyl-4-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]pyrazine-2,3-dione](/img/structure/B2388149.png)
![5-oxo-3-phenyl-N-(3-phenylpropyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B2388151.png)
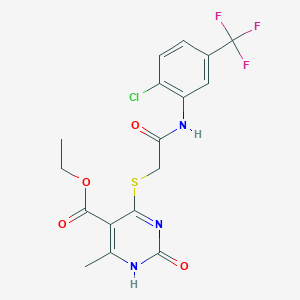
![8-methoxy-3-(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carbonyl)-2H-chromen-2-one](/img/structure/B2388154.png)
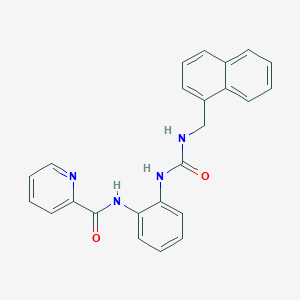
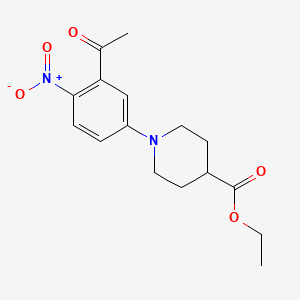
![1-(2-Methylphenyl)-5-(2-oxo-2-piperidin-1-ylethyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2388160.png)
![5-isopropyl-N-(2-methoxyethyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2388161.png)
![2-[(4-chlorobenzyl)amino]-N-(2,3-dichlorophenyl)acetamide](/img/structure/B2388163.png)
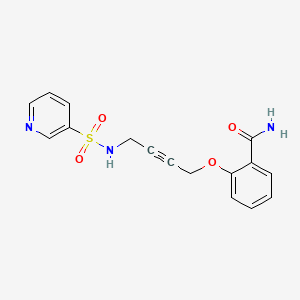
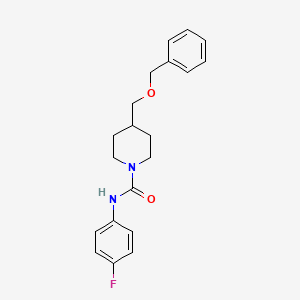
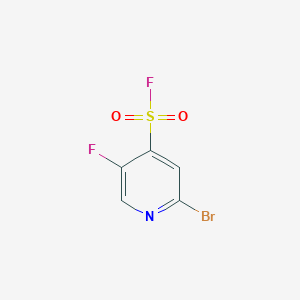
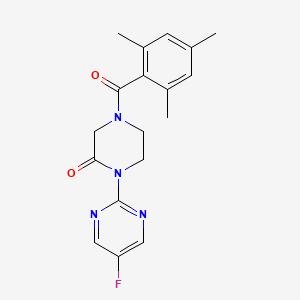
![(E)-4-(Dimethylamino)-N-[4-(dimethylamino)-4-methylcyclohexyl]but-2-enamide](/img/structure/B2388172.png)